Dorzolamide, a carbonic anhydrase inhibitor, is primarily used in the treatment of glaucoma to lower intraocular pressure (IOP)234. It is a topical medication that has been developed to avoid the systemic side effects associated with earlier systemic carbonic anhydrase inhibitors1. The drug has been shown to be effective when used alone or in combination with other antiglaucoma medications10.
Dorzolamide works by inhibiting carbonic anhydrase in the ciliary processes of the eye, leading to a reduction in aqueous humor production and a subsequent decrease in IOP2. This inhibition occurs mainly in the carbonic anhydrase of red blood cells after systemic absorption, but the drug is designed to act locally within the eye2. The pharmacokinetics of dorzolamide indicate that it is slowly metabolized and eliminated via the renal route, with a half-life of over four months for both the drug and its metabolite, N-de-ethyldorzolamide2. The topical application ensures that systemic inhibition of carbonic anhydrase is moderate, thus minimizing systemic adverse effects2.
In the field of ophthalmology, dorzolamide has been shown to be an effective ocular hypotensive agent, reducing IOP in patients with open-angle glaucoma or ocular hypertension34. It has been found to have additive effects when used with other topical beta-adrenergic antagonists and is considered an alternative therapy for patients intolerant to these agents4. Dorzolamide is also effective as adjunctive therapy in patients already receiving beta-adrenergic antagonists4.
Studies have also explored the vascular effects of dorzolamide. It has been reported to accelerate blood velocity in the retinal and superficial optic nerve head without affecting retrobulbar hemodynamics1. Additionally, dorzolamide induces vasodilation in isolated pre-contracted bovine retinal arteries, suggesting a direct action on vascular smooth muscle that is presumably independent of changes in extracellular pH5. In porcine retinal arterioles, dorzolamide-induced relaxation depends on nitric oxide and perivascular retinal tissue but is independent of acidification in the extracellular and intracellular space of retinal vascular smooth muscle cells6.
The safety and tolerability of dorzolamide have been a focus of several studies. It has been found to have minimal systemic side effects compared to oral carbonic anhydrase inhibitors, with the most common adverse effects being bitter taste and transient local burning or stinging47. Conjunctivitis was the most common reason for discontinuation in one large study4. Dorzolamide is also noted for not producing the acid-base or electrolyte disturbances associated with oral carbonic anhydrase inhibitors4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: